N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide
Description
N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide is a structurally complex acetamide derivative featuring:
- 4-(Trifluoromethoxy)phenyl substituent: This electron-withdrawing group enhances lipophilicity and resistance to oxidative degradation, common in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c17-16(18,19)27-12-5-3-11(4-6-12)25-14(22-23-24-25)28-9-13(26)21-15(10-20)7-1-2-8-15/h3-6H,1-2,7-9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHIDSUVAXXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
ZINC06590655, also known as N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide, EN300-26688706, or HMS1752I11, is a compound that primarily targets zinc-dependent proteins . These proteins play crucial roles in various biological processes, including protein synthesis, cell division, and immune defense.
Mode of Action
ZINC06590655 interacts with its targets by modulating the activity of zinc-dependent proteins. It achieves this by acting as a zinc ion modulator , controlling intercellular communication and intracellular events that maintain normal physiological processes. This interaction results in changes in the function of these proteins, affecting various cellular processes.
Biochemical Pathways
ZINC06590655 affects several biochemical pathways due to its interaction with zinc-dependent proteins. These proteins are involved in key cell signaling pathways, including those involved in proliferation, apoptosis, and antioxidant defenses . Zinc is also a critical component in the regulation of cellular homeostasis. Therefore, the modulation of zinc-dependent proteins by ZINC06590655 can have significant downstream effects on these pathways.
Pharmacokinetics
It is known that the absorption of zinc, which zinc06590655 modulates, can be influenced by the form in which it is ingested
Result of Action
The molecular and cellular effects of ZINC06590655’s action are primarily due to its modulation of zinc-dependent proteins. This can result in changes in cell cycle progression, immune functions, and other physiological processes. For instance, in cell culture studies, as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased, resulting in decreased Th(1) cytokine production.
Biological Activity
N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.39 g/mol. The compound features a unique arrangement that includes a cyanocyclopentyl group and a trifluoromethoxyphenyl moiety, contributing to its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Cyanocyclopentyl Intermediate : This is achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
- Introduction of the Trifluoromethoxyphenyl Group : This step utilizes nucleophilic aromatic substitution, where a suitable trifluoromethoxyphenyl halide reacts with the amine group.
- Final Coupling Reaction : The final product is formed by coupling the cyanocyclopentyl intermediate with the trifluoromethoxyphenyl intermediate under controlled conditions.
This compound exhibits its biological activity through interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound's lipophilicity, which facilitates binding to hydrophobic sites in proteins, potentially modulating their activity.
Pharmacological Evaluations
Recent studies have focused on evaluating the compound's efficacy against various biological targets:
- Xanthine Oxidase Inhibition : Similar compounds have shown promise as xanthine oxidase inhibitors, which are relevant in treating conditions like hyperuricemia. For instance, derivatives containing tetrazole moieties demonstrated significant inhibitory activity (IC50 values in low micromolar ranges) against xanthine oxidase .
- COX-2 Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation processes. Some analogs have shown selective inhibition profiles that could lead to reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Structure-Activity Relationship (SAR)
In a study aimed at optimizing related compounds for COX-2 inhibition, researchers identified key structural features that enhanced potency. The introduction of substituents at specific positions on the phenyl ring significantly impacted biological activity, underscoring the importance of molecular design in drug development .
Case Study 2: Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other related sulfonamide derivatives. The study found that while many analogs exhibited varying degrees of COX-2 inhibition, this particular compound showed a unique balance between potency and selectivity, making it a candidate for further development.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with acetamide derivatives bearing heterocyclic and aryl substituents. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison
Key Findings
Heterocycle Impact :
- The tetrazole ring in the target compound and derivatives offers metabolic stability over pyrazole () or triazole () analogs. Tetrazoles resist enzymatic cleavage, making them valuable in prolonged-action formulations .
- Pyrazole-containing analogs () may exhibit stronger π-π interactions with biological targets due to aromaticity, but tetrazoles provide better charge distribution for binding .
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Cyano (-CN) vs. Carbamoyl (-CONH-): The 1-cyanocyclopentyl group in the target compound may improve binding affinity via dipole interactions, whereas carbamoyl substituents () could reduce cell permeability due to hydrogen-bonding capacity .
Biological Activity :
- While the target compound’s exact activity is unspecified, flutolanil () and triazole fungicides () demonstrate that electron-withdrawing aryl groups (e.g., trifluoromethoxy, chloro) are critical for agrochemical efficacy. This suggests the target may share similar modes of action .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide?
- Methodology :
- Reaction Conditions : Use temperature-controlled stepwise reactions (e.g., 40–60°C for cyclization, 0–5°C for thiol coupling) to minimize side products. Solvent polarity (e.g., DMF or THF) significantly impacts tetrazole ring stability during synthesis .
- Purification : Employ gradient elution in reverse-phase HPLC with acetonitrile/water mixtures to isolate the compound from structurally similar byproducts .
- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios of reactants (e.g., cyanocyclopentylamine to tetrazole-thiol precursors) and identify critical parameters affecting yield .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Analysis : Use -NMR to verify the trifluoromethoxy group’s presence and -NMR to confirm cyclopentyl cyanide integration ratios .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects molecular ion peaks (expected m/z ~500–510) and fragments (e.g., loss of the sulfanylacetamide moiety) .
- FT-IR : Confirm the C≡N stretch (~2200 cm) and tetrazole ring vibrations (~1450–1600 cm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion in CYP450 isoforms) to evaluate metabolic stability .
- Cellular Uptake : Radiolabel the compound with at the cyanocyclopentyl group and measure accumulation in cell lines via scintillation counting .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HepG2 or A549) with dose ranges of 1–100 µM to establish IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for target binding affinity and live-cell imaging for subcellular localization .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS in hepatocyte incubations to distinguish parent compound effects from metabolic byproducts .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate assay-specific variables (e.g., serum protein interference) .
Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases or GPCRs) to predict binding modes of the tetrazole and trifluoromethoxy groups .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of the cyanocyclopentyl moiety in hydrophobic binding pockets .
- QSAR Modeling : Train models on analogs (e.g., fluorophenyl-tetrazole derivatives) to correlate substituent effects (e.g., logP of cyclopentyl vs. cyclohexyl groups) with activity .
Q. How can solubility challenges be addressed in formulation studies?
- Methodology :
- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility while maintaining stability .
- Solid Dispersion : Use spray drying with hydroxypropyl methylcellulose (HPMC) to create amorphous dispersions and improve bioavailability .
- pH-Dependent Solubility : Titrate the compound in buffers (pH 1–10) to identify optimal conditions for parenteral formulations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D monolayers and 3D spheroid models?
- Methodology :
- Hypothesis Testing : Attribute discrepancies to differential penetration in 3D models; validate via confocal microscopy with fluorescent analogs .
- Microenvironment Replication : Supplement 3D assays with hypoxia mimetics (e.g., CoCl) to better mimic in vivo conditions .
- Dose-Response Refinement : Use Hill slope analysis to compare efficacy thresholds across models and adjust dosing regimens .
Experimental Design Tables
| Parameter | Optimized Condition | Evidence Source |
|---|---|---|
| Reaction Temperature | 50°C (tetrazole cyclization) | |
| HPLC Mobile Phase | 65:35 Acetonitrile/Water (+0.1% TFA) | |
| Cytotoxicity Assay | HepG2 cells, 48h exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
